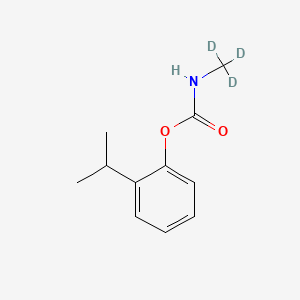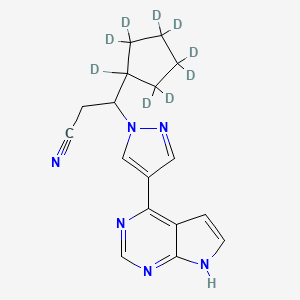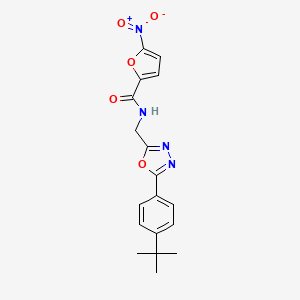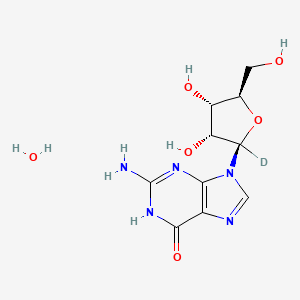
Guanosine-d1 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-d1 (hydrate) is a deuterium-labeled derivative of guanosine hydrate. This compound consists of a guanine base, a ribose sugar, and a water molecule, with one of the hydrogen atoms replaced by deuterium. Guanosine-d1 (hydrate) is significant in various biological processes and has garnered attention in biochemistry and pharmacology for its stability and solubility in aqueous environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine-d1 (hydrate) involves the incorporation of deuterium into guanosine hydrate. This can be achieved through deuterium exchange reactions where guanosine hydrate is exposed to deuterium oxide (D2O) under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of guanosine-d1 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine-d1 (hydrate) undergoes various chemical reactions, including:
Oxidation: Guanosine-d1 (hydrate) can be oxidized to form guanosine-d1 monophosphate.
Reduction: Reduction reactions can convert guanosine-d1 (hydrate) to its corresponding nucleoside derivatives.
Substitution: Deuterium in guanosine-d1 (hydrate) can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include deuterium-labeled nucleotides and nucleosides, which are valuable in biochemical research and drug development .
Wissenschaftliche Forschungsanwendungen
Guanosine-d1 (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Guanosine-d1 (hydrate) is employed in studies of nucleic acid metabolism and cellular signaling pathways.
Medicine: This compound is explored for its potential therapeutic effects, including neuroprotection and modulation of neuronal functions.
Industry: Guanosine-d1 (hydrate) is used in the development of deuterium-labeled drugs for pharmacokinetic studies
Wirkmechanismus
The mechanism of action of guanosine-d1 (hydrate) involves its interaction with various molecular targets and pathways. It modulates adenosine transmission by interacting with adenosine receptors, transporters, and purinergic metabolism. This interaction influences cellular signaling, gene expression, and cell proliferation, contributing to its neuroprotective and antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine hydrate: The non-deuterated form of guanosine-d1 (hydrate).
Guanosine monophosphate: A phosphorylated derivative of guanosine.
Uniqueness
Guanosine-d1 (hydrate) is unique due to the presence of deuterium, which enhances its stability and allows for its use as a tracer in various scientific studies. The deuterium labeling also affects its pharmacokinetic and metabolic profiles, making it valuable in drug development .
Eigenschaften
Molekularformel |
C10H15N5O6 |
|---|---|
Molekulargewicht |
302.26 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9D; |
InChI-Schlüssel |
YCHNAJLCEKPFHB-UOKIMUGOSA-N |
Isomerische SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C2N=C(NC3=O)N.O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


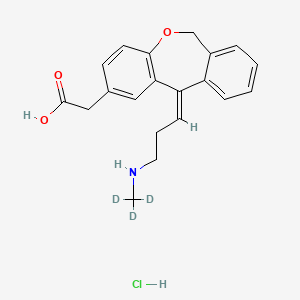
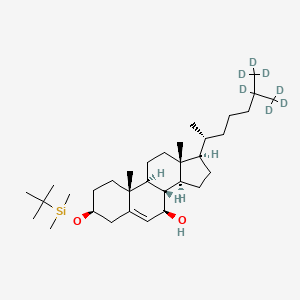
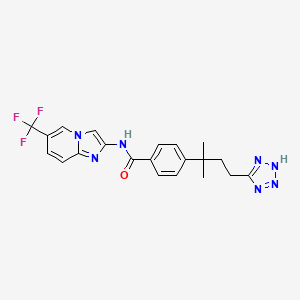
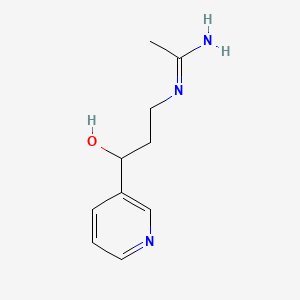

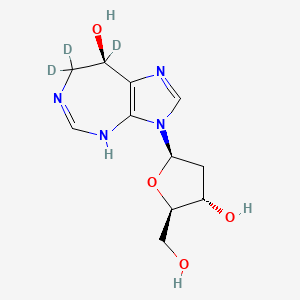
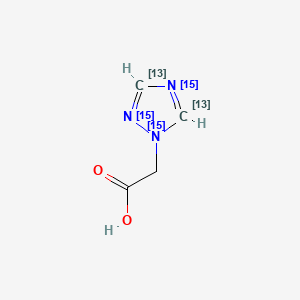
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
